2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid
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Overview
Description
2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid is a chemical compound with the molecular formula C10H16O4. It is characterized by a spiro structure, which includes a bicyclic system with two oxygen atoms forming a dioxane ring and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid typically involves the formation of the spiro structure through cyclization reactions. One common method includes the reaction of a suitable diol with a carboxylic acid derivative under acidic conditions to form the dioxane ring . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .
Scientific Research Applications
2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows it to fit into specific binding sites, influencing biological pathways and processes. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to its activity .
Comparison with Similar Compounds
3,9-Diazaspiro[5.5]undecane: Known for its activity as a γ-aminobutyric acid type A receptor antagonist.
1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid: Another spiro compound with similar structural features but different functional groups.
Properties
IUPAC Name |
2,9-dioxaspiro[5.5]undecane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-9(12)8-1-2-10(7-14-8)3-5-13-6-4-10/h8H,1-7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPIFLUXORCWAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)COC1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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